Di-p-tolylphosphine

Overview

Description

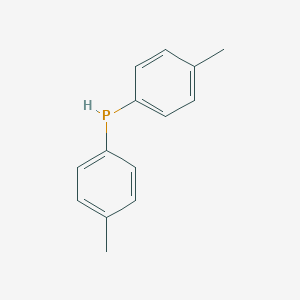

Di-p-tolylphosphine is a chemical compound with the molecular formula C14H15P . It is used in various chemical reactions and has a molar mass of 214.24 .

Synthesis Analysis

Di-p-tolylphosphine has been used in the synthesis of a new palladium complex bearing two different P-donors, di (1-adamantyl)phosphinous acid and triphenylphosphine . This complex was found to be a noteworthy Pd (II) precatalyst for carbon-phosphorus bond formation .

Molecular Structure Analysis

The molecular structure of Di-p-tolylphosphine consists of 14 carbon atoms, 15 hydrogen atoms, and 1 phosphorus atom . It has a molecular weight of 214.24 g/mol . The InChI string for Di-p-tolylphosphine is InChI=1S/C14H15P/c1-11-3-7-13 (8-4-11)15-14-9-5-12 (2)6-10-14/h3-10,15H,1-2H3 .

Chemical Reactions Analysis

Di-p-tolylphosphine has been involved in various chemical reactions. For instance, it has been used as a reagent in the synthesis of a new palladium complex, which was found to be a noteworthy Pd (II) precatalyst for carbon-phosphorus bond formation .

Physical And Chemical Properties Analysis

Di-p-tolylphosphine has a boiling point of 122-124 °C at a pressure of 2 Torr . It has a molecular weight of 214.24 g/mol .

Scientific Research Applications

Catalyst in Phosphonation Reactions

Di-p-tolylphosphine has been used in silver-catalyzed phosphonation of 2-aryloxazolines . This protocol provides highly regioselective access to para-phosphonation products with good functional group tolerance and moderate to good yields via cross-dehydrogenation coupling .

Synthesis of Organophosphorus Compounds

In recent decades, transition-metal-catalyzed C–H functionalization to construct C–P bonds has been used as an important methodology for the synthesis of organophosphorus compounds . Di-p-tolylphosphine can play a crucial role in these reactions .

Production of Benzoic Acid Derivatives

Benzoic acid derivatives are widely used in drugs and agrochemicals . The conversion of benzoic acids to 2-aryloxazolines is a commonly used method, and Di-p-tolylphosphine can be involved in these reactions .

4. Development of New Methodologies for Para-functionalization There is an urgent need to develop new methodologies for the para-functionalization of benzoic acid derivatives using easily available directing groups . Di-p-tolylphosphine can potentially contribute to this area of research .

Research in Remote C–H Functionalization

As part of the continuing interest in remote C–H functionalization, Di-p-tolylphosphine can be utilized in the silver-catalyzed reactions .

Applications in Pharmaceuticals and Materials

Phosphorus-containing compounds exhibit a wide range of applications in pharmaceuticals, materials . Di-p-tolylphosphine, being a phosphorus-containing compound, can potentially be used in these fields .

Future Directions

While specific future directions for Di-p-tolylphosphine were not found in the retrieved sources, it is clear that this compound plays a significant role in various chemical reactions, particularly in the synthesis of new complexes . Therefore, it is likely that future research will continue to explore its potential uses in various chemical reactions and syntheses.

Mechanism of Action

Target of Action

Di-p-tolylphosphine is a type of tertiary phosphine . Tertiary phosphines are often used as ligands in transition metal catalysis and organocatalysis . Therefore, the primary targets of Di-p-tolylphosphine are likely to be transition metals in various catalytic processes.

Mode of Action

The mode of action of Di-p-tolylphosphine involves its interaction with transition metals to form complexes . These complexes can then participate in various catalytic reactions, facilitating the transformation of substrates into desired products .

Biochemical Pathways

They are involved in various synthetic approaches to new phosphines .

Result of Action

The result of Di-p-tolylphosphine’s action is the facilitation of various catalytic reactions . By forming complexes with transition metals, Di-p-tolylphosphine can help to accelerate these reactions and increase their efficiency .

Action Environment

The action, efficacy, and stability of Di-p-tolylphosphine are likely to be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific transition metal with which the Di-p-tolylphosphine is interacting .

properties

IUPAC Name |

bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCGNXXNRAXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)PC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400514 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-p-tolylphosphine | |

CAS RN |

1017-60-3 | |

| Record name | Di-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of di-p-tolylphosphine oxide in palladium-catalyzed cross-coupling reactions?

A1: Di-p-tolylphosphine oxide acts as a reagent in palladium-catalyzed Hirao cross-coupling reactions. [] Research suggests that while bulkier phosphine oxides, like di(1-adamantyl)phosphine oxide, can serve as preligands for palladium, less bulky di-p-tolylphosphine oxide functions as the substrate in these reactions. This implies that the steric properties of the phosphine oxide significantly impact its role in the catalytic cycle. []

Q2: Can you describe a specific application of a reaction utilizing di-p-tolylphosphine oxide?

A2: One study demonstrated the utility of di-p-tolylphosphine oxide in the synthesis of a host material for organic light-emitting diodes (OLEDs). [] In this case, a palladium precatalyst, stabilized by di-p-tolylphosphine oxide, facilitated the formation of carbon-phosphorus bonds, ultimately leading to the desired OLED host material.

Q3: Is di-p-tolylphosphine oxide used in any other synthetic applications?

A3: Beyond its role in palladium-catalyzed reactions, di-p-tolylphosphine oxide is a key building block in the synthesis of new lipophilic extractants. [] These extractants, bisphosphorylated amines, are designed for the liquid extraction of metal ions. [] The synthesis involves a two-step, one-pot procedure using di-p-tolylphosphine oxide, formaldehyde, and the corresponding amine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)

![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)